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molecular formula C7H8ClNO3S B8621474 Ethyl 2-chloro-4-(hydroxymethyl)thiazole-5-carboxylate

Ethyl 2-chloro-4-(hydroxymethyl)thiazole-5-carboxylate

Cat. No. B8621474
M. Wt: 221.66 g/mol
InChI Key: KOGRWVFQNHYLEE-UHFFFAOYSA-N
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Patent
US08399489B2

Procedure details

A solution of 17.7 g (53 mmol) of ethyl 4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-2-chloro-1,3-thiazole-5-carboxylate (Intermediate 211) and 53 ml (53 mmol) of 1N HCl in dioxane was stirred at room temperature for 1 h. The mixture was extracted 3 times with EtOAc, which was dried (MgSO4) and concentrated to give 11.3 g of an orange oil. Purification by silica gel chromatography affords a solid. NMR (CDCl3): 1.2 (t, 3H), 3.1 (s, broad, 1H), 4.2 (q, 2H), 4.8 (s, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
53 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH2:9][C:10]1[N:11]=[C:12]([Cl:20])[S:13][C:14]=1[C:15]([O:17][CH2:18][CH3:19])=[O:16])(C(C)(C)C)(C)C.Cl>O1CCOCC1>[Cl:20][C:12]1[S:13][C:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[C:10]([CH2:9][OH:8])[N:11]=1

Inputs

Step One
Name
Quantity
17.7 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC=1N=C(SC1C(=O)OCC)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC=1N=C(SC1C(=O)OCC)Cl
Name
Quantity
53 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted 3 times with EtOAc, which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC(=C(N1)CO)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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